molecular formula C15H16N2O3 B4423092 N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)urea

N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)urea

Cat. No.: B4423092
M. Wt: 272.30 g/mol
InChI Key: GRGXYBFSNHFFGU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N’-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two methoxyphenyl groups attached to a central urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-N’-(3-methoxyphenyl)urea typically involves the reaction of 2-methoxyaniline and 3-methoxyaniline with phosgene or a phosgene equivalent. The reaction proceeds through the formation of an isocyanate intermediate, which then reacts with the second amine to form the desired urea compound. The general reaction scheme is as follows:

2-methoxyaniline+phosgene2-methoxyphenyl isocyanate\text{2-methoxyaniline} + \text{phosgene} \rightarrow \text{2-methoxyphenyl isocyanate} 2-methoxyaniline+phosgene→2-methoxyphenyl isocyanate

2-methoxyphenyl isocyanate+3-methoxyanilineN-(2-methoxyphenyl)-N’-(3-methoxyphenyl)urea\text{2-methoxyphenyl isocyanate} + \text{3-methoxyaniline} \rightarrow \text{N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)urea} 2-methoxyphenyl isocyanate+3-methoxyaniline→N-(2-methoxyphenyl)-N’-(3-methoxyphenyl)urea

Industrial Production Methods: In an industrial setting, the synthesis of N-(2-methoxyphenyl)-N’-(3-methoxyphenyl)urea can be scaled up by using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is also common to minimize the hazards associated with phosgene handling.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-N’-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxyphenyl)-N’-(3-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N’-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-N’-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:

    N-phenyl-N’-phenylurea: Lacks the methoxy groups, resulting in different chemical and biological properties.

    N-(2-hydroxyphenyl)-N’-(3-hydroxyphenyl)urea: Contains hydroxyl groups instead of methoxy groups, leading to increased polarity and different reactivity.

    N-(2-methylphenyl)-N’-(3-methylphenyl)urea: Contains methyl groups instead of methoxy groups, affecting its solubility and interaction with targets.

The presence of methoxy groups in N-(2-methoxyphenyl)-N’-(3-methoxyphenyl)urea makes it unique, as these groups can influence the compound’s electronic properties and reactivity, potentially enhancing its effectiveness in various applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-12-7-5-6-11(10-12)16-15(18)17-13-8-3-4-9-14(13)20-2/h3-10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGXYBFSNHFFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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